

Amino-PEG36-CONH-PEG36-acid molecular weight and formula

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Compound of Interest

Compound Name: Amino-PEG36-CONH-PEG36-acid

Cat. No.: B13711761

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In-Depth Technical Guide: Amino-PEG36-CONH-PEG36-acid

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the bifunctional linker, **Amino-PEG36-CONH-PEG36-acid**, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Molecular Attributes

Amino-PEG36-CONH-PEG36-acid is a long-chain, flexible, and hydrophilic linker designed for the synthesis of PROTACs. Its structure features two 36-unit polyethylene glycol (PEG) chains connected by a stable amide (CONH) bond, with a terminal primary amine (NH₂) and a carboxylic acid (COOH) group at opposite ends. These reactive functional groups allow for the covalent attachment of two different ligands: one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase.

Property	Value
Molecular Weight	3331.96 g/mol
Chemical Formula	C ₁₅₀ H ₃₀₀ N ₂ O ₇

Role in PROTAC Drug Development

PROTACs are a revolutionary class of therapeutic agents that mediate the degradation of target proteins through the ubiquitin-proteasome system. The linker component, such as **Amino-PEG36-CONH-PEG36-acid**, plays a pivotal role in the efficacy of a PROTAC by influencing several key parameters:

- Solubility and Permeability: The extensive PEGylation imparts significant hydrophilicity, which can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule. This property is crucial for drug delivery and bioavailability.
- Ternary Complex Formation: The length and flexibility of the PEG chains are critical for enabling the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. This spatial arrangement is essential for the efficient transfer of ubiquitin to the target protein.
- Pharmacokinetics: The linker's characteristics can influence the metabolic stability and overall pharmacokinetic profile of the PROTAC.

Experimental Protocol: Synthesis of a PROTAC using Amino-PEG36-CONH-PEG36-acid

The following is a generalized protocol for the synthesis of a PROTAC utilizing the amine and carboxylic acid functionalities of the **Amino-PEG36-CONH-PEG36-acid** linker. This procedure involves a two-step sequential coupling of the E3 ligase ligand and the target protein ligand to the linker.

Materials:

- **Amino-PEG36-CONH-PEG36-acid**
- E3 Ligase Ligand with a carboxylic acid or activated ester functionality
- Target Protein Ligand with a primary or secondary amine functionality
- Coupling reagents (e.g., HATU, HOBr, EDC)
- Amine-reactive activating agent (e.g., N-hydroxysuccinimide)

- Anhydrous solvents (e.g., DMF, DCM)
- Purification supplies (e.g., HPLC, silica gel)

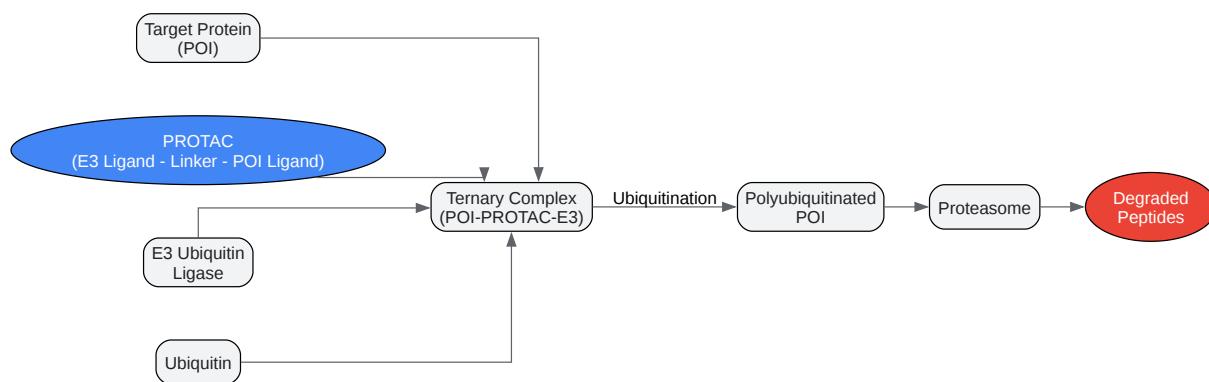
Procedure:

- Activation of the Linker's Carboxylic Acid:
 - Dissolve **Amino-PEG36-CONH-PEG36-acid** in anhydrous DMF.
 - Add an excess of an amine-reactive activating agent, such as N-hydroxysuccinimide (NHS), and a coupling reagent like EDC.
 - Stir the reaction at room temperature for several hours to form the NHS ester of the linker.
 - Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
- Coupling of the Target Protein Ligand:
 - To the activated linker solution, add the target protein ligand containing a free amine.
 - Stir the reaction, typically in the presence of a non-nucleophilic base (e.g., DIEA), at room temperature until the reaction is complete.
 - The primary amine of the target protein ligand will react with the NHS ester of the linker to form a stable amide bond.
- Coupling of the E3 Ligase Ligand:
 - The resulting intermediate now has a free primary amine at the other end of the PEG linker.
 - In a separate reaction vessel, activate the carboxylic acid group of the E3 ligase ligand using a coupling reagent such as HATU.
 - Add the amine-functionalized intermediate to the activated E3 ligase ligand.
 - Allow the reaction to proceed until completion to form the final PROTAC molecule.

- Purification:
 - Purify the crude PROTAC product using an appropriate chromatographic technique, such as reverse-phase HPLC, to obtain the final compound with high purity.
- Characterization:
 - Confirm the identity and purity of the synthesized PROTAC using analytical techniques like LC-MS and NMR.

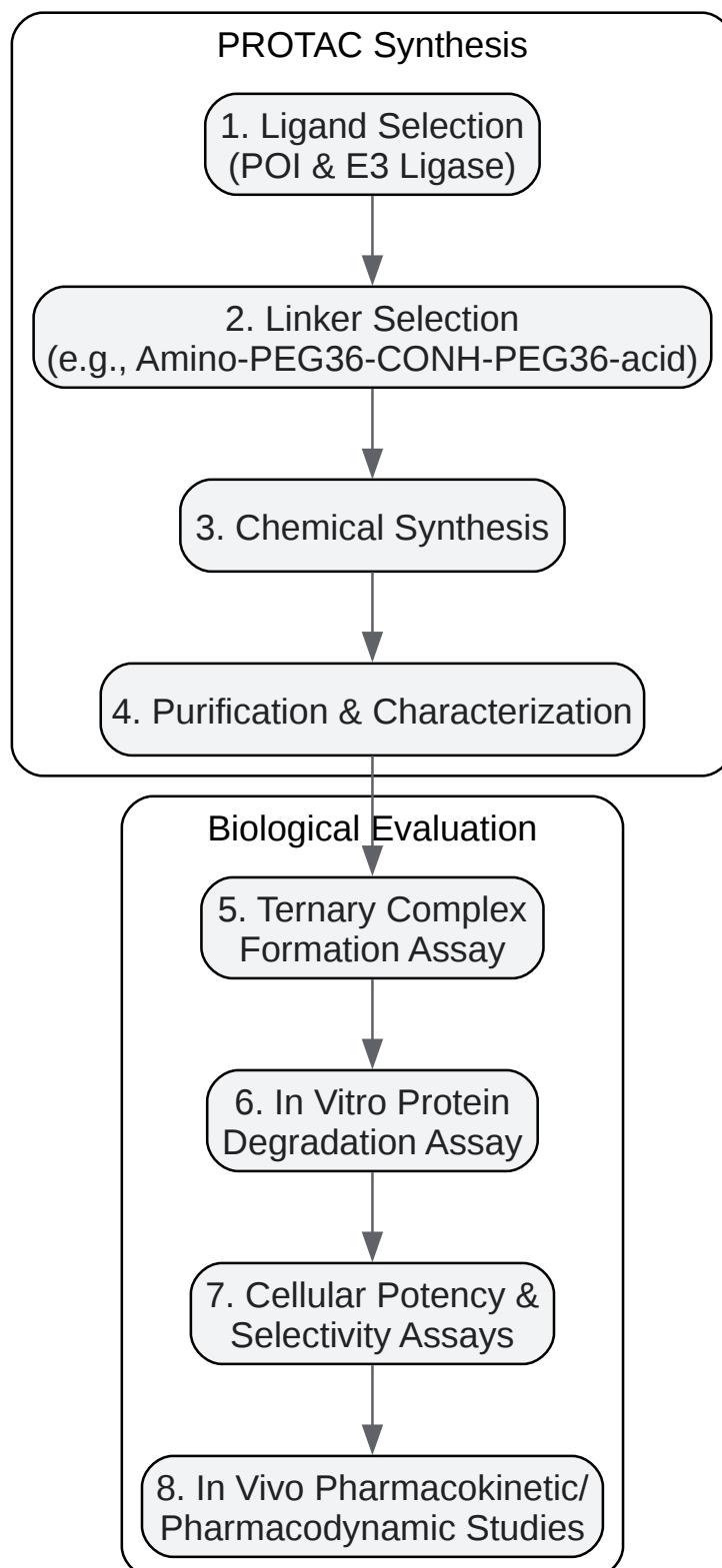
Visualizing Key Processes

To better understand the role and application of **Amino-PEG36-CONH-PEG36-acid** in PROTAC development, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.



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PROTAC-mediated protein degradation pathway.



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A typical workflow for the design and evaluation of PROTACs.

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